
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide, also known as DMMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMP is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation. Additionally, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to inhibit the activity of the phosphatidylinositol 3-kinase/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antioxidant activity. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide in lab experiments is its synthetic accessibility. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide can be synthesized using various methods, and the resulting product is relatively pure and stable. Additionally, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in various fields, making it a useful tool for researchers. However, one of the limitations of using N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide in lab experiments is its potential toxicity. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to exhibit cytotoxicity in various cell lines, and its toxicity profile in vivo is not fully understood.
Orientations Futures
There are several future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide, including the investigation of its potential applications in drug delivery, the development of more efficient synthesis methods, and the elucidation of its mechanism of action. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has shown promise as a drug delivery system due to its ability to form complexes with various drugs, and further research is needed to optimize its use in this field. Additionally, the development of more efficient synthesis methods for N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide could lead to increased accessibility and lower costs. Finally, the elucidation of the mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide could lead to the development of more effective therapies for various diseases.
Méthodes De Synthèse
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-N-methylpyrazinecarboxamide with 3,3-dimethyl-1-butanol in the presence of a base, such as potassium carbonate. The reaction mixture is then heated under reflux conditions for several hours, and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of 2-chloro-N-methylpyrazinecarboxamide with 3,3-dimethyl-1-butanol in the presence of a base or the reaction of 2-iodo-N-methylpyrazinecarboxamide with 3,3-dimethyl-1-butanol in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has also been investigated for its potential use as a drug delivery system due to its ability to form complexes with various drugs. In material science, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been used as a building block for the synthesis of various metal-organic frameworks, which have potential applications in gas storage and separation. In analytical chemistry, N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide has been used as a standard for the calibration of gas chromatography-mass spectrometry instruments.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(12(2,3)4)15(5)11(16)10-8-13-6-7-14-10/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPXIDQUSBSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7494671.png)
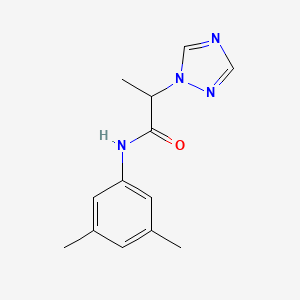

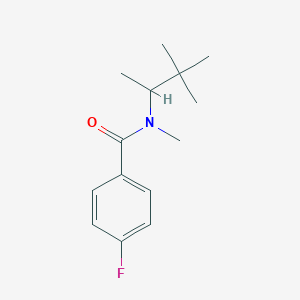

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)
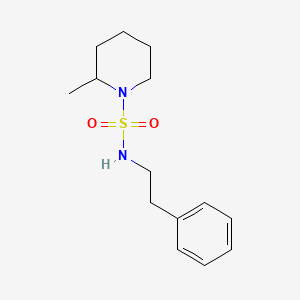
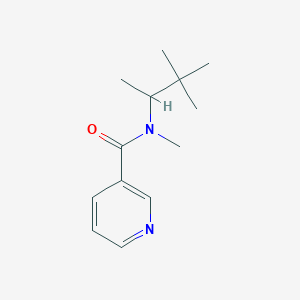
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)
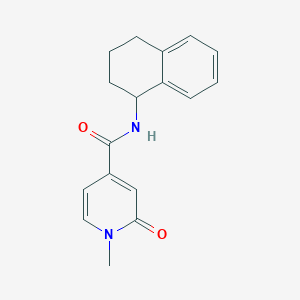
![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
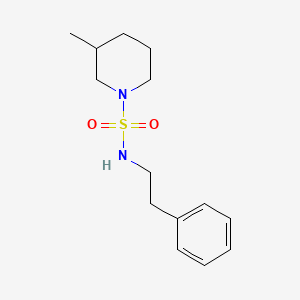
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)